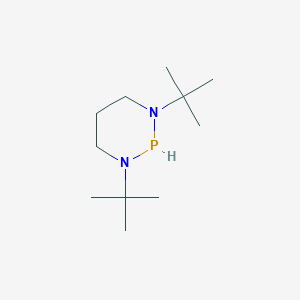
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is a chemical compound known for its unique structure and properties. It is a member of the diazaphosphorine family, which contains both nitrogen and phosphorus atoms in its ring structure. This compound is often used in various chemical reactions and has applications in multiple scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- typically involves the reaction of a phosphine with an azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted diazaphosphorines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro-2-phenyl: This compound has a similar structure but includes a phenyl group, which can alter its reactivity and applications.
2-tert-Butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine: Another similar compound with different substituents, affecting its chemical properties and uses.
Uniqueness
1,3,2-Diazaphosphorine, 1,3-bis(1,1-dimethylethyl)hexahydro- is unique due to its specific substituents, which provide distinct reactivity and stability compared to other diazaphosphorines. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
55342-78-4 |
|---|---|
Molekularformel |
C11H25N2P |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
1,3-ditert-butyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C11H25N2P/c1-10(2,3)12-8-7-9-13(14-12)11(4,5)6/h14H,7-9H2,1-6H3 |
InChI-Schlüssel |
JNZPAOFOCUDNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCCN(P1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



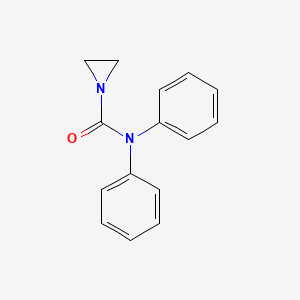
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
![1-[4-(3-Hydroxyphenyl)-1-propylpiperidin-4-yl]propan-1-one](/img/structure/B14638648.png)

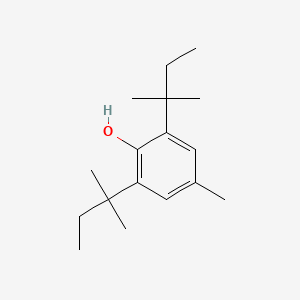
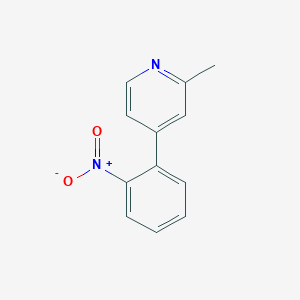
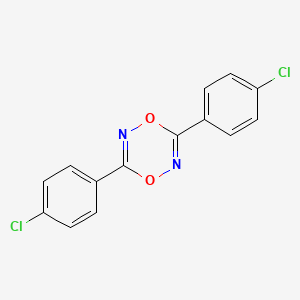
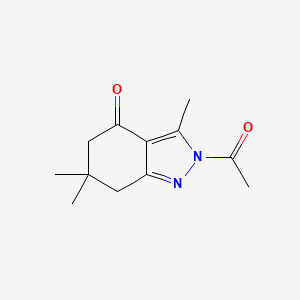
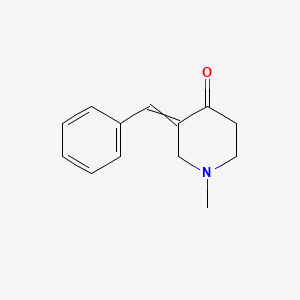

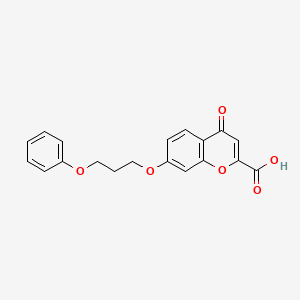

![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
